molecular formula C26H25NO4 B15007993 ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15007993
M. Wt: 415.5 g/mol
InChI Key: CDJUGDDWFFWNEO-UHFFFAOYSA-N
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Description

ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a biphenyl group, an indole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl ether linkage, the construction of the indole ring, and the esterification process. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl ether linkage . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions followed by subsequent steps to introduce the indole and ester functionalities. The use of palladium catalysts and boron reagents is common in these processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The biphenyl and indole moieties can interact with various enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of biphenyl, indole, and ester functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-[2-(4-phenylphenoxy)ethyl]indole-3-carboxylate

InChI

InChI=1S/C26H25NO4/c1-3-30-26(29)25-18(2)27(24-14-11-21(28)17-23(24)25)15-16-31-22-12-9-20(10-13-22)19-7-5-4-6-8-19/h4-14,17,28H,3,15-16H2,1-2H3

InChI Key

CDJUGDDWFFWNEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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